molecular formula C16H16N5O8S- B10946485 3-[(acetyloxy)methyl]-7-{[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

3-[(acetyloxy)methyl]-7-{[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B10946485
M. Wt: 438.4 g/mol
InChI Key: KMWRGWSHLZMDRA-UHFFFAOYSA-M
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Description

3-[(Acetyloxy)methyl]-7-{[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a bicyclic core, a thia-azabicyclo ring, and multiple functional groups that contribute to its reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(acetyloxy)methyl]-7-{[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This is achieved through a cyclization reaction involving a thia-azabicyclo intermediate.

    Introduction of the acetyloxy group: This step involves acetylation using acetic anhydride in the presence of a catalyst.

    Attachment of the pyrazolyl group: This is done through a coupling reaction using a pyrazole derivative and a suitable coupling agent.

Industrial Production Methods

Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This includes:

    Temperature control: Maintaining optimal temperatures for each reaction step to prevent decomposition.

    Catalyst selection: Using efficient catalysts to accelerate reactions and improve selectivity.

    Purification techniques: Employing methods such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[(Acetyloxy)methyl]-7-{[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyloxy and pyrazolyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

3-[(Acetyloxy)methyl]-7-{[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-[(acetyloxy)methyl]-7-{[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(Acetyloxy)methyl]-7-{[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its bicyclic structure. This confers unique reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H16N5O8S-

Molecular Weight

438.4 g/mol

IUPAC Name

3-(acetyloxymethyl)-7-[(1,5-dimethyl-4-nitropyrazole-3-carbonyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C16H17N5O8S/c1-6-11(21(27)28)9(18-19(6)3)13(23)17-10-14(24)20-12(16(25)26)8(4-29-7(2)22)5-30-15(10)20/h10,15H,4-5H2,1-3H3,(H,17,23)(H,25,26)/p-1

InChI Key

KMWRGWSHLZMDRA-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)C)C(=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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